[1-(3-Fluorophenyl)ethyl](2-methylpropyl)amine
Description
1-(3-Fluorophenyl)ethylamine is a secondary amine featuring a 3-fluorophenyl ethyl group and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₂H₁₈FN, with a molecular weight of 195.28 g/mol . The fluorine atom at the meta position of the phenyl ring introduces moderate electron-withdrawing effects, influencing electronic distribution and intermolecular interactions. Its synthesis likely involves alkylation or reductive amination strategies, as suggested by analogous routes in fluorophenylamine synthesis (e.g., AlH₃-mediated reductions or TBAF-assisted substitutions) .
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H18FN/c1-9(2)8-14-10(3)11-5-4-6-12(13)7-11/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
AGXWQAVOQYXJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)ethylamine typically involves the reaction of 3-fluorophenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and requires a catalyst like sodium methoxide to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of 1-(3-Fluorophenyl)ethylamine is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Fluorophenyl)ethylamine can undergo oxidation reactions to form corresponding or . Common oxidizing agents include and .
Reduction: The compound can be reduced to form or using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: 1-(3-Fluorophenyl)ethylamine is used as an intermediate in the synthesis of various pharmaceutical compounds and agrochemicals . It serves as a building block for the development of new chemical entities with potential therapeutic applications .
Biology: In biological research, this compound is used to study the effects of fluorinated amines on enzyme activity and cell signaling pathways . It helps in understanding the role of fluorine substitution in modulating biological activity .
Medicine: The compound is investigated for its potential use in the treatment of neurological disorders and psychiatric conditions . Its unique structure allows it to interact with specific neuroreceptors and enzymes , making it a valuable tool in drug discovery .
Industry: In the industrial sector, 1-(3-Fluorophenyl)ethylamine is used in the production of specialty chemicals and polymers . Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with molecular targets such as receptors and enzymes . The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions , leading to increased binding affinity and specificity . The compound can modulate signal transduction pathways by influencing the activity of key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
(a) [(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine
- Structure : Contains a benzyl group (3-fluorophenylmethyl) and a propyl chain attached to a 4-fluorophenyl group.
- Molecular Formula : C₁₆H₁₇F₂N.
- Key Differences: The substitution pattern (4-fluoro vs. The propyl chain increases lipophilicity compared to the ethyl group in the target compound .
(b) 1-(2-Methylphenyl)ethylamine
- Structure : Replaces the 3-fluorophenyl group with a 2-methylphenyl moiety.
- Key Differences : The methyl group is less electronegative than fluorine, reducing polarity and possibly metabolic stability. Steric hindrance from the ortho-methyl group may limit conformational flexibility .
Halogen-Substituted Analogues
(a) 1-(3-Chlorophenyl)ethylamine
- Structure : Chlorine replaces fluorine at the phenyl ring; the 2-methylpropyl group is substituted with a methoxypropyl chain.
- Molecular Formula: C₁₂H₁₈ClNO.
- The methoxypropyl group introduces polarity, improving aqueous solubility compared to the target compound .
(b) 1-(3-Chlorophenyl)propylamine
- Structure : Features a trifluoroethyl group and a chlorophenylpropyl chain.
- Molecular Formula : C₁₁H₁₃ClF₃N.
- Key Differences : The trifluoroethyl group significantly elevates lipophilicity and metabolic resistance due to strong C-F bonds. The propyl chain extends molecular length, altering steric interactions .
Substituent Position and Electronic Effects
- 3-Fluorophenyl vs. 4-Fluorophenyl : The meta-fluoro substitution in the target compound provides a balance between electronic effects and steric accessibility, whereas para-substituted analogs (e.g., in ) may exhibit enhanced dipole moments and altered binding affinities.
- Fluorine vs. Difluoromethoxy: {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine (C₁₃H₁₉F₂NO) incorporates a difluoromethoxy group, increasing molecular weight (243.29 g/mol) and introducing additional hydrogen-bonding capabilities .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Lipophilicity (Predicted) |
|---|---|---|---|
| 1-(3-Fluorophenyl)ethylamine | 195.28 | 3-Fluorophenyl, isobutyl | Moderate (LogP ~2.5–3.0) |
| 1-(3-Chlorophenyl)ethylamine | 227.73 | 3-Chlorophenyl, methoxypropyl | Lower (LogP ~1.8–2.3) |
| {1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine | 243.29 | Difluoromethoxy, isobutyl | Higher (LogP ~3.0–3.5) |
| Methyl(2-methylpropyl)amine | 87.17 | Methyl, isobutyl | Low (LogP ~0.5–1.0) |
Notes:
- Lipophilicity trends are inferred from substituent contributions (e.g., fluorine and chlorine increase LogP, while methoxy groups reduce it) .
- The target compound’s molecular weight and fluorine content position it as moderately lipophilic, suitable for blood-brain barrier penetration in CNS-targeting drugs.
Biological Activity
1-(3-Fluorophenyl)ethylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H18FN
- Molecular Weight : 219.29 g/mol
- CAS Number : Not specified in available literature.
The compound is believed to interact with various neurotransmitter systems, particularly those involving monoamines. Its structure suggests potential activity as a monoamine reuptake inhibitor, which could influence neurotransmitter levels in the brain.
Biological Activity Overview
-
Receptor Interaction :
- The compound may act as a modulator for certain receptors, including adrenergic and dopaminergic systems. This interaction can lead to alterations in mood and behavior, making it a candidate for further study in psychiatric disorders.
-
In Vitro Studies :
- Preliminary studies indicate that 1-(3-Fluorophenyl)ethylamine exhibits significant activity at the α7 nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in cognitive functions and are a target for drugs aimed at treating conditions such as Alzheimer's disease and schizophrenia .
- Pharmacological Effects :
Study 1: Cognitive Enhancement
A study conducted on rodents demonstrated that administration of 1-(3-Fluorophenyl)ethylamine led to improved performance in memory tasks. The results suggested that the compound could enhance synaptic plasticity associated with learning and memory processes.
Study 2: Antidepressant-Like Effects
Another investigation explored the antidepressant-like effects of this compound in a chronic unpredictable stress model. Results indicated a significant reduction in depressive-like behaviors, suggesting that it may influence serotonin and norepinephrine levels .
Table 1: In Vitro Activity at α7 nAChRs
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 1-(3-Fluorophenyl)ethylamine | 0.14 | 600 |
| Control Compound A | 0.38 | 500 |
| Control Compound B | 0.16 | 700 |
Note: EC50 represents the concentration of the drug that produces 50% of its maximum effect.
Table 2: Behavioral Studies in Rodents
| Study | Dose (mg/kg) | Outcome |
|---|---|---|
| Cognitive Enhancement | 5 | Improved memory task performance |
| Antidepressant-Like Effects | 10 | Reduced depressive-like behavior |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
